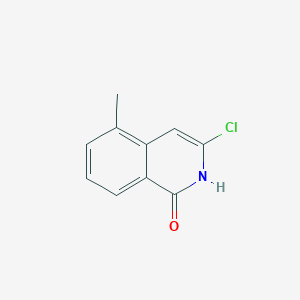
3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in organic synthesis. The presence of a chlorine atom at the 3-position and a methyl group at the 5-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE can be achieved through several methods, including:
Cyclocondensation Reactions: One common method involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes.
Annulation Protocols: Another approach is the annulation of unsaturated hydrocarbons with nitrogen-containing reaction partners.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.
化学反应分析
Types of Reactions
3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinolinone derivatives with different oxidation states. Reduction reactions can also be employed to modify the compound’s structure.
Coupling Reactions: Suzuki–Miyaura coupling is a common method to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling: Boron reagents and palladium catalysts are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolinones, which can be further utilized in pharmaceutical and chemical research.
科学研究应用
3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
3-Hetarylisocoumarins: These compounds share a similar isoquinolinone structure and are used in the synthesis of 1-functionalized 3-hetarylisoquinolines.
1-Chloroisoquinolines: These compounds have a chlorine atom at the 1-position and are used in various chemical reactions.
1-Aminoisoquinolines: These compounds contain an amino group at the 1-position and are studied for their potential anticancer properties.
Uniqueness
3-CHLORO-5-METHYL-1,2-DIHYDROISOQUINOLIN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups provide unique reactivity and potential for diverse applications in research and industry.
属性
IUPAC Name |
3-chloro-5-methyl-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-3-2-4-7-8(6)5-9(11)12-10(7)13/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDMVCRDEQMTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC(=O)C2=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














